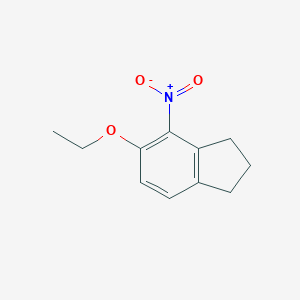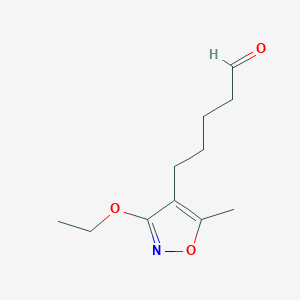
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal, also known as EMIP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazole compounds and has a molecular formula of C10H15NO3.
Mechanism Of Action
The mechanism of action of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the GABA and glutamate receptors. It may also have an impact on the release of certain neurotransmitters, such as dopamine and serotonin.
Biochemical And Physiological Effects
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has been shown to have a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It may also have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has several advantages for use in laboratory experiments, including its high purity and stability. However, it also has some limitations, such as its limited solubility in water and other common solvents.
Future Directions
There are many potential future directions for research involving 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal, including its use as a therapeutic agent for neurological disorders, as well as its potential use in the development of new drugs and therapies. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal can be synthesized in several ways, but the most common method involves the reaction of 3-ethoxy-5-methylisoxazole-4-carboxylic acid with pentanal in the presence of a catalyst. The resulting product is purified through various methods, including recrystallization and column chromatography.
Scientific Research Applications
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has been used in several scientific research studies due to its unique properties and potential applications. It has been studied for its role in the development of new drugs and therapies, as well as its potential use in various biochemical and physiological processes.
properties
CAS RN |
179169-95-0 |
|---|---|
Product Name |
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal |
InChI |
InChI=1S/C11H17NO3/c1-3-14-11-10(9(2)15-12-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3 |
InChI Key |
JCZBUKVYYNOSPG-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
Canonical SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
synonyms |
4-Isoxazolepentanal,3-ethoxy-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



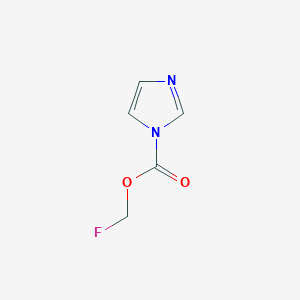
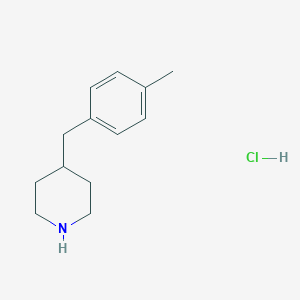
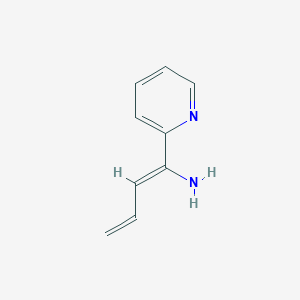
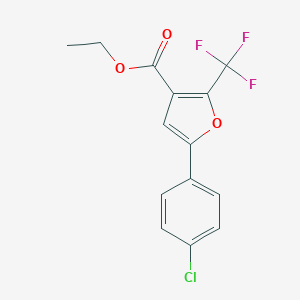
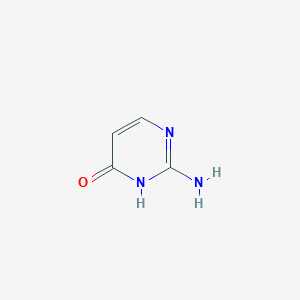
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
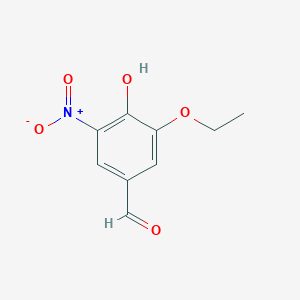
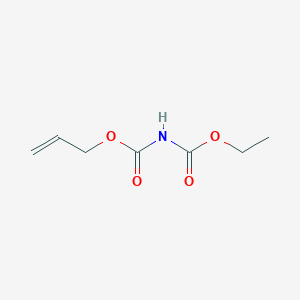
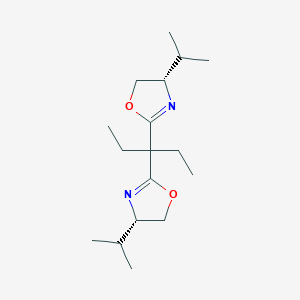
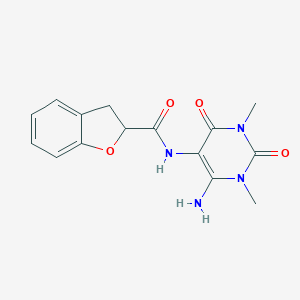
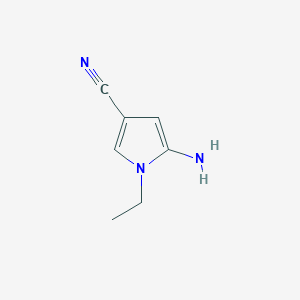
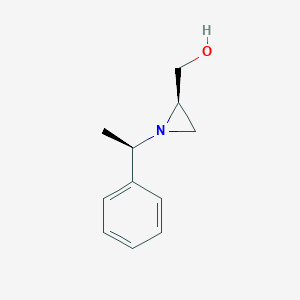
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
